molecular formula C14H17NO3 B1272524 1-(4-acetylphenyl)piperidine-4-carboxylic Acid CAS No. 250713-76-9

1-(4-acetylphenyl)piperidine-4-carboxylic Acid

Cat. No.: B1272524
CAS No.: 250713-76-9
M. Wt: 247.29 g/mol
InChI Key: XHUHUVPBFVRUQS-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO3 It features a piperidine ring substituted with an acetylphenyl group and a carboxylic acid group

Scientific Research Applications

1-(4-Acetylphenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Biochemical Analysis

Biochemical Properties

1-(4-Acetylphenyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction suggests that this compound may modulate neurotransmission by influencing the activity of these receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it may affect the expression of genes involved in neurotransmission and synaptic plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its partial agonist activity at GABA A receptors involves binding to the receptor’s active site, leading to conformational changes that modulate receptor activity . This interaction can result in either the inhibition or activation of downstream signaling pathways, depending on the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as neurotransmission and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission by acting as a partial agonist at GABA A receptors . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . These interactions can influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenylpiperidine with a carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

    1-Acetylpiperidine-4-carboxylic acid: This compound is structurally similar but lacks the phenyl group.

    Isonipecotic acid: Another related compound with a piperidine ring and carboxylic acid group.

Uniqueness: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid is unique due to the presence of both the acetylphenyl group and the piperidine ring, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUHUVPBFVRUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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